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Introduction

Phosphoglycerate mutase 2 (PGAM2), predominantly expressed in skeletal muscle, is a key
glycolytic enzyme that catalyzes the conversion of 3-phosphoglycerate to 2-phosphoglycerate.
[1] Mutations in the PGAM2 gene are associated with glycogen storage disease type X (GSD
X), a metabolic myopathy characterized by exercise intolerance and rhabdomyolysis.[2][3] The
generation of a PGAM2 knockout (KO) mouse model is a critical step in understanding the in-
vivo function of this enzyme, elucidating the pathophysiology of GSD X, and providing a
platform for the development of novel therapeutic strategies.

These application notes provide a comprehensive guide for the generation and characterization
of a PGAM2 knockout mouse model using CRISPR/Cas9 technology. Detailed protocols for
genome editing, validation, and metabolic phenotyping are included to facilitate reproducible
and robust scientific inquiry.

Data Presentation

While a definitive PGAM2 knockout mouse model with extensive phenotypic data is not yet
widely described in the literature, the following tables summarize the expected and analogous
guantitative data based on human PGAM2 deficiency (GSD X), in-vitro knockdown studies, and
data from related models. This information can guide the characterization of a newly generated
PGAM2 KO mouse.
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Table 1: Expected Hematological and Biochemical Parameters in PGAM2 KO Mice

Expected Change in KO
Parameter .
vs. Wild-Type

Rationale/Reference

) ] Significantly Increased
Serum Creatine Kinase (CK) ] )
(especially post-exercise)

Marker of muscle damage,
elevated in GSD X patients.[4]

Urine Myoglobin Present (post-exercise)

Indicator of rhabdomyolysis, a
key feature of GSD X.[4]

Blunted increase during
Blood Lactate _ . _
ischemic exercise

Impaired glycolysis in muscle
leads to reduced lactate

production.

Serum Glucose Generally Normal

Glycolysis in other tissues is

unaffected.

Potential for hyperkalemia,
Serum Electrolytes hyperphosphatemia during

rhabdomyolysis

Release of intracellular
contents from damaged

muscle.

Table 2: Expected Metabolic and Functional Phenotypes in PGAM2 KO Mice
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Expected Change in KO .
Parameter . Rationale/Reference
vs. Wild-Type

) ) Decreased (time to exhaustion, Reflects muscle fatigue and
Exercise Tolerance (Treadmill) ) ) )
distance) cramping seen in GSD X.[2]

_ _ Indicator of overall muscle
Grip Strength Potentially Decreased )
function.

] ) Direct consequence of PGAM2
Glycolytic Rate (in muscle )
) Decreased absence. In-vitro knockdown
tissue) )
shows reduced glycolysis.[5]

) ) o In-vitro studies with a PGAM2
Mitochondrial Respiration (in ) ) ) .
] Potentially altered mutation showed impaired
muscle tissue) ) ] )
mitochondrial function.[5]

Impaired glycolysis can lead to
Muscle Glycogen Content Increased )
glycogen accumulation.

Experimental Protocols
Protocol 1: Generation of PGAM2 Knockout Mice using
CRISPR/Cas9

This protocol outlines the generation of PGAM2 knockout mice via CRISPR/Cas9-mediated
non-homologous end joining (NHEJ).

1.1. gRNA Design and Synthesis:

« |dentify the mouse Pgam2 gene sequence from the NCBI or Ensembl database. The mouse
Pgam2 gene is located on chromosome 11.[1]

e Use a gRNA design tool (e.g., CHOPCHOP, Benchling) to design 2-3 gRNAs targeting an
early exon of the Pgam2 gene. Aim for high on-target scores and low off-target predictions.
The gRNA target sequence must be upstream of a Protospacer Adjacent Motif (PAM)
sequence (NGG for Streptococcus pyogenes Cas9).

¢ Synthesize the selected gRNAs.
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1.2. Preparation of CRISPR/Cas9 Reagents for Microinjection:

e Prepare a solution containing Cas9 protein and the synthesized gRNA(S) to form a
ribonucleoprotein (RNP) complex. A typical concentration is 100 ng/pL Cas9 protein and 50
ng/pL gRNA.

e Incubate the mixture at room temperature for 10-15 minutes to allow for RNP complex
formation.

o Centrifuge the RNP solution to pellet any precipitates before microinjection.

1.3. Zygote Microinjection:

o Harvest fertilized zygotes from superovulated female mice (e.g., C57BL/6J strain).
e Microinject the RNP solution into the cytoplasm or pronucleus of the zygotes.

o Surgically transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate
female mice.

1.4. Identification of Founder Mice:

 After birth, screen the resulting pups for the presence of mutations in the Pgam2 gene using
PCR and Sanger sequencing (see Protocol 2).

o Founder mice with desired mutations (e.g., frameshift indels) are then bred to establish the
PGAM2 KO mouse line.

Protocol 2: Genotyping of PGAM2 Knockout Mice

This protocol describes the identification of wild-type, heterozygous, and homozygous knockout
mice by PCR.

2.1. Genomic DNA Extraction:

e Collect a small piece of tissue from the tail or ear of the mice.
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» Extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's

instructions.
2.2. PCR Primer Design:
e Design a set of three primers:
o Forward Primer (Fwd): Binds upstream of the gRNA target site.

o Wild-Type Reverse Primer (WT-Rev): Binds to the wild-type sequence within the region
targeted for deletion.

o Mutant Reverse Primer (Mut-Rev): Binds downstream of the gRNA target site.

o Example Primer Sequences (to be validated for the specific mouse strain and gRNA used):
o Pgam2 Fwd: 5-CCCTTCTGGAACGAGGAGATTG-3'[6]
o Pgam2 Rev: 5-AGGTTCAGCTCCATGATCGCCT-3'[6]

o Note: These primers are for human PGAM2 and would need to be adapted for mouse. A
universal genotyping protocol suggests using primers that create a product between 100-
400 bp.[7]

2.3. PCR Amplification:
e Set up two PCR reactions for each DNA sample:
o Reaction 1 (Wild-Type Allele): Fwd + WT-Rev primers.
o Reaction 2 (Knockout Allele): Fwd + Mut-Rev primers.
o Use a standard PCR master mix and the following cycling conditions (to be optimized):
o Initial Denaturation: 95°C for 3 minutes.
o 35 cycles of:

» Denaturation: 95°C for 30 seconds.
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= Annealing: 55-60°C for 30 seconds.

s Extension: 72°C for 30-60 seconds.

o Final Extension: 72°C for 5 minutes.
2.4. Gel Electrophoresis:
e Run the PCR products on a 1.5-2% agarose gel.
o Expected Results:
o Wild-Type (+/+): Aband in Reaction 1, no band in Reaction 2.
o Heterozygous (+/-): A band in both Reaction 1 and Reaction 2.
o Homozygous Knockout (-/-): No band in Reaction 1, a band in Reaction 2.

Protocol 3: Western Blot Analysis for PGAM2 Protein
Knockout Validation

This protocol confirms the absence of PGAM2 protein in knockout mice.
3.1. Protein Extraction:

» Homogenize muscle tissue (e.g., gastrocnemius) from wild-type, heterozygous, and
homozygous knockout mice in RIPA buffer supplemented with protease inhibitors.

o Centrifuge the lysates and collect the supernatant.
o Determine the protein concentration of each lysate using a BCA or Bradford assay.
3.2. SDS-PAGE and Protein Transfer:

¢ Load equal amounts of protein (20-30 pg) from each sample onto an SDS-polyacrylamide

gel.

o Separate the proteins by electrophoresis.
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» Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3.3. Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

 Incubate the membrane with a primary antibody specific for mouse PGAM2 overnight at 4°C.
Several commercial antibodies are available.[8][9][10]

o Wash the membrane three times with TBST.

¢ Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room
temperature.

¢ \Wash the membrane three times with TBST.
3.4. Detection:

o Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an

imaging system.

e Aloading control antibody (e.g., anti-GAPDH or anti--actin) should be used to ensure equal
protein loading.

o Expected Results: The band corresponding to PGAM2 (approximately 29 kDa) should be
present in wild-type samples, reduced in heterozygous samples, and absent in homozygous
knockout samples.

Protocol 4: Metabolic Phenotyping of PGAM2 Knockout
Mice

This protocol outlines key experiments to assess the metabolic consequences of PGAM2
knockout.

4.1. Exercise Tolerance Test:

e Acclimatize mice to a motorized treadmill for several days.
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» On the test day, subject the mice to a graded exercise protocol (e.g., increasing speed
and/or incline) until exhaustion.

e Record the time to exhaustion and the total distance run.

4.2. Glucose Tolerance Test (GTT):

Fast mice overnight (approximately 16 hours).

Measure baseline blood glucose from the tail vein.

Administer a bolus of glucose (e.g., 2 g/kg body weight) via intraperitoneal injection.

Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

4.3. Lactate Measurement during Ischemic Exercise:

o Anesthetize the mouse and place a tourniguet on one hindlimb to induce ischemia.
» Electrically stimulate the gastrocnemius muscle to contract.

o Collect blood samples at baseline and at various time points during and after stimulation to
measure lactate levels.

4.4. Histological Analysis of Muscle Tissue:
o Euthanize mice and collect muscle tissue.
o Fix the tissue in formalin and embed in paraffin.

o Perform Hematoxylin and Eosin (H&E) staining to assess muscle fiber integrity and look for
signs of damage or necrosis.

» Perform Periodic acid-Schiff (PAS) staining to visualize glycogen content.

Visualizations
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Caption: Experimental workflow for PGAM2 knockout mouse generation and characterization.
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Caption: The Glycolytic Pathway with the PGAM2-catalyzed step highlighted.
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Caption: Simplified signaling pathway involving PGAM2 regulation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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